2,7-Diazaspiro[4.5]decan-3-one hydrochloride
Description
2,7-Diazaspiro[4.5]decan-3-one hydrochloride (CAS: 1385696-86-5) is a heterocyclic organic compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 190.67 g/mol . It features a spirocyclic structure where a six-membered ring (piperidine-like) and a five-membered ring (pyrrolidinone-like) share a single carbon atom. The ketone group at position 3 and the hydrochloride salt enhance its solubility in polar solvents, making it suitable for pharmaceutical research. This compound is primarily used in drug discovery, particularly in the development of small-molecule inhibitors targeting signaling pathways like WNT .
Properties
IUPAC Name |
2,9-diazaspiro[4.5]decan-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-7-4-8(6-10-7)2-1-3-9-5-8;/h9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIZDSYWTHMOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(=O)NC2)CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Nitration
- The starting compound often contains an enamine nitrogen protected by a benzyl carbamate or other protecting groups.
- Nitration is performed using nitrating agents in solvents such as dimethoxyethane (DME), which also serves as the medium for subsequent reduction steps without isolating the nitrated intermediate.
- This step yields a protected nitro-enamine intermediate.
Reduction of Nitrated Intermediate
Deprotection
Alkylation (Michael Addition)
Salt Formation and Cyclization
- The alkylated compound is converted to a sulfonate salt by reaction with sulfonic acids, facilitating purification by selective precipitation.
- Subsequent reduction and cyclization steps form the lactam structure characteristic of 2,7-Diazaspiro[4.5]decan-3-one.
- Finally, the free base is converted to its hydrochloride salt by reaction with hydrochloric acid.
Alternative Synthetic Routes and Modifications
- Some protocols involve reductive amination methods using triethylamine and sodium acetate borohydride in dichloromethane, followed by chromatographic purification.
- Reaction conditions such as solvent choice (e.g., dichloromethane, acetonitrile), temperature (room temperature to 100 °C), and reaction time (16-24 hours) are optimized for yield and purity.
- Purification techniques include silica gel chromatography and reverse-phase HPLC to isolate the final product in high purity.
Preparation Data Table
| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Protection & Nitration | Nitrating agent; benzyl carbamate protection | Dimethoxyethane (DME) | Ambient | Few hours | - | Nitrated intermediate used directly in reduction |
| Reduction | Lithium borohydride or sodium borohydride | DME | Ambient | 1-3 hours | - | Converts nitro-enamine to protected piperidine |
| Deprotection | H2 gas, Pd catalyst | Suitable solvent | Ambient | Several hours | - | Yields free amine compound |
| Alkylation (Michael addition) | Michael acceptor (acrylate) | Acetonitrile, DCM | 80-100 °C | 16-24 hours | Variable | Introduces substituents; reaction monitored for completion |
| Salt formation & cyclization | Sulfonic acid, HCl | Various (e.g., DCM) | Ambient | Hours | - | Selective precipitation and lactam formation; final hydrochloride salt obtained |
| Reductive amination (alternative) | Triethylamine, sodium acetate borohydride | Dichloromethane | Ambient | 16-24 hours | 42-66% | Followed by chromatographic purification; yields vary depending on substituents |
Research Findings and Optimization Notes
- The innovative process described in patent US10000493B2 reduces the number of synthetic steps by over 50% compared to previous methods, improving overall yield and efficiency.
- Using DME as a solvent for nitration and reduction steps allows seamless transition between reactions without intermediate isolation, enhancing process economy.
- Careful control of reaction conditions, including temperature and solvent choice, is critical for maximizing yield and purity.
- Purification by chromatographic techniques and salt formation ensures the isolation of the hydrochloride salt with high chemical and physical stability.
- Storage and handling recommendations emphasize maintaining stock solutions at low temperatures (-20°C to -80°C) and avoiding repeated freeze-thaw cycles to preserve compound integrity.
Chemical Reactions Analysis
Types of Reactions
2,7-Diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Inhibition of WNT Signaling Pathways
2,7-Diazaspiro[4.5]decan-3-one hydrochloride is primarily recognized for its role as a small-molecule inhibitor of WNT signaling pathways . This pathway is crucial in various cellular processes, including cell proliferation, differentiation, and survival, making it a significant target in cancer therapeutics. Inhibition of aberrant WNT signaling has been linked to potential treatments for various cancers .
Antibacterial Properties
Preliminary studies suggest that this compound may exhibit antibacterial activity , although more extensive research is needed to characterize its effectiveness against specific bacterial strains .
Neuroprotective Mechanisms
There is emerging evidence indicating that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . Further investigations into its mechanisms of action are warranted.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that can vary based on the starting materials and desired purity levels . Understanding these synthetic pathways is essential for developing derivatives with enhanced biological activity or improved pharmacokinetic properties.
Interaction Studies
Research has focused on the interaction of this compound with various biological targets related to WNT signaling. Techniques such as:
- Binding Affinity Studies
- Cellular Assays
These studies contribute to a deeper understanding of how the compound modulates biological pathways and informs further drug development efforts .
Mechanism of Action
The mechanism of action of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. For example, 2,7-diazaspiro[4.5]decan-3-one HCl is soluble in acetonitrile and DMSO .
- Hydrogen Bonding : The ketone and amine groups enable hydrogen bonding, influencing LogP values. Unsubstituted spiro compounds (e.g., 190.67 g/mol derivatives) have lower LogP (~1.2), while chlorobenzyl-substituted analogues exhibit higher lipophilicity (LogP ~2.8) .
Table 3: Physicochemical Data
| Compound | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Topological Polar Surface Area (Ų) |
|---|---|---|---|---|
| 2,7-Diazaspiro[4.5]decan-3-one HCl | 1.2 | 2 | 3 | 49.1 |
| 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one HCl | 2.8 | 1 | 3 | 49.1 |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one HCl | 0.9 | 1 | 4 | 55.9 |
Biological Activity
2,7-Diazaspiro[4.5]decan-3-one hydrochloride is a synthetic compound notable for its unique spirocyclic structure, comprising two nitrogen atoms within a bicyclic framework. With the molecular formula CHClNO and a molecular weight of approximately 190.67 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of WNT signaling pathways, which are implicated in various diseases, including cancer.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Inhibition of WNT Signaling : This compound acts as a small-molecule inhibitor of WNT signaling pathways, crucial for regulating cellular processes and maintaining tissue homeostasis. Aberrant WNT signaling is associated with several cancers and developmental disorders.
- Antibacterial Properties : Preliminary studies suggest that this compound may exhibit antibacterial activity, although further research is needed to elucidate its efficacy against specific bacterial strains.
- Neuroprotective Effects : There is emerging evidence indicating that this compound may have neuroprotective properties, potentially influencing mechanisms related to neurodegenerative diseases.
Target Interactions
The primary mechanism of action involves the compound's interaction with specific molecular targets:
- Receptor-Interacting Protein Kinase 1 (RIPK1) : Similar compounds have demonstrated inhibition of RIPK1 kinase activity, which plays a significant role in necroptosis—a form of programmed cell death linked to inflammation and various diseases. By inhibiting RIPK1, this compound may prevent necroptosis and reduce inflammatory responses.
Biochemical Pathways Affected
The inhibition of WNT signaling and RIPK1 can lead to modulation of several biochemical pathways:
- Cell Signaling : The compound influences gene expression and cellular metabolism by altering signaling cascades involved in cell growth and differentiation.
- Inflammation Response : By inhibiting necroptosis through RIPK1 blockade, the compound may help mitigate inflammatory responses in various conditions.
Research Findings and Case Studies
Several studies have investigated the biological activity and potential therapeutic applications of this compound:
Applications in Drug Discovery
Given its diverse biological activities, this compound is being explored for various applications:
- Cancer Therapy : The ability to inhibit WNT signaling positions this compound as a candidate for developing novel anticancer agents.
- Neurodegenerative Diseases : Its neuroprotective effects may offer therapeutic avenues for conditions such as Alzheimer's disease.
Q & A
Q. How can researchers verify the purity and structural integrity of 2,7-Diazaspiro[4.5]decan-3-one hydrochloride in synthesis workflows?
To confirm purity and structural fidelity, employ a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to verify spirocyclic core geometry and substituent positions .
- High-Performance Liquid Chromatography (HPLC) : Use reversed-phase columns (e.g., Chromolith®) with UV detection to quantify purity (>95%) and identify impurities .
- Mass Spectrometry (MS) : Confirm molecular weight (190.67 g/mol) via ESI-MS or MALDI-TOF, ensuring alignment with theoretical values .
Q. What protocols are recommended for safe handling and storage of this compound in laboratory settings?
- Storage : Maintain at room temperature (RT) in airtight, light-resistant containers to prevent hydrolysis or degradation .
- Handling : Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, rinse immediately with water for ≥15 minutes .
- Waste Disposal : Follow institutional guidelines for halogenated organic compounds, avoiding aqueous release due to potential environmental persistence .
Q. What synthetic strategies optimize the yield of this compound?
- Cyclization Reactions : Utilize Buchwald-Hartwig amination or Mitsunobu conditions to form the spirocyclic core .
- Salt Formation : React the free base with HCl in anhydrous ether to precipitate the hydrochloride salt, enhancing crystallinity and stability .
- Purification : Employ flash chromatography (silica gel, CHCl/MeOH gradients) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers evaluate the pharmacological activity of 2,7-Diazaspiro[4.5]decan-3-one derivatives as dopamine transporter (DAT) inhibitors?
- In Vitro Assays : Perform competitive binding studies using -WIN 35,428 in HEK293 cells expressing human DAT. Measure IC values to compare potency .
- Structural Modifications : Introduce fluorinated aryl groups (e.g., 4-fluorophenyl) at the spirocyclic nitrogen to enhance blood-brain barrier penetration .
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes) to guide lead optimization .
Q. How should contradictory data in structure-activity relationship (SAR) studies of spirocyclic analogs be resolved?
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with DAT, identifying steric clashes or unfavorable interactions in low-activity analogs .
- X-ray Crystallography : Resolve co-crystal structures of high-affinity derivatives with DAT to validate pharmacophore models .
- Data Normalization : Control for batch-to-batch variability in compound purity (via HPLC) and cellular assay conditions (e.g., passage number, serum concentration) .
Q. What methodologies are effective for designing spirocyclic analogs with improved metabolic stability?
- Isosteric Replacement : Substitute labile ester groups with bioisosteres like oxadiazoles or triazoles to reduce CYP450-mediated oxidation .
- Deuterium Incorporation : Introduce deuterium at metabolically vulnerable positions (e.g., benzylic hydrogens) to slow clearance rates .
- Prodrug Strategies : Mask polar functionalities (e.g., carboxylic acids) as tert-butyl esters or phosphonates for enhanced oral bioavailability .
Q. How can researchers develop analytical methods to study the stability of this compound under stress conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and acidic/alkaline conditions (0.1M HCl/NaOH) .
- LC-MS/MS Analysis : Monitor degradation products (e.g., lactam hydrolysis byproducts) using a C18 column and gradient elution (0.1% formic acid in HO/ACN) .
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Q. What experimental approaches elucidate the mechanistic role of 2,7-Diazaspiro[4.5]decan-3-one in catalytic asymmetric synthesis?
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer vs. ring-opening) .
- In Situ IR Spectroscopy : Track intermediate formation (e.g., enamine or iminium species) during organocatalytic reactions .
- DFT Calculations : Simulate transition states (Gaussian 16) to rationalize enantioselectivity in spirocycle-mediated transformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
